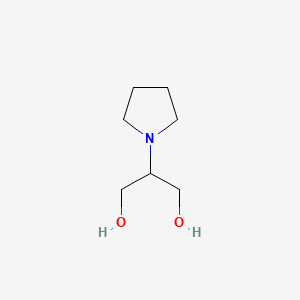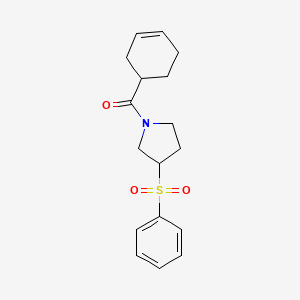![molecular formula C23H22N2O5 B2802229 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 946245-75-6](/img/structure/B2802229.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide, also known as FTQA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
Therapeutic Applications of Tetrahydroisoquinoline Derivatives : Tetrahydroisoquinolines (THIQs) are recognized as 'privileged scaffolds' in medicinal chemistry, with a history of applications ranging from neurotoxicity research to anticancer and Parkinson's disease prevention. Recent patents have explored THIQ derivatives for their potential in treating cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. The US FDA approval of trabectedin for soft tissue sarcomas underscores the significance of THIQs in anticancer drug discovery. This suggests that compounds structurally related to tetrahydroquinolines, like the one , may hold promise in various therapeutic domains, including infectious diseases and neurodegenerative disorders (Singh & Shah, 2017).
Neuroprotective Properties of Tetrahydroisoquinoline
Neuroprotective and Anti-Addictive Potential : A review of the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine in the mammalian brain, highlights its neuroprotective, antiaddictive, and antidepressant-like activities. The compound's mechanisms of action, including MAO inhibition and free radical scavenging, suggest its potential in treating neurodegenerative diseases and mood disorders. This points to the broader implications of tetrahydroquinoline derivatives in neurological research and therapy (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Advanced Oxidation Processes for Environmental Applications
Degradation of Organic Pollutants : Advanced oxidation processes (AOPs) have been used to treat acetaminophen and its derivatives, leading to various by-products and degradation pathways. This research contributes to environmental science by enhancing the degradation of persistent organic pollutants through AOP systems. It underscores the potential environmental applications of research related to acetaminophen derivatives, which could extend to compounds with similar structures (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-6-2-7-19(14-18)30-15-22(26)24-17-9-10-20-16(13-17)5-3-11-25(20)23(27)21-8-4-12-29-21/h2,4,6-10,12-14H,3,5,11,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTDNEHTZLJTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)
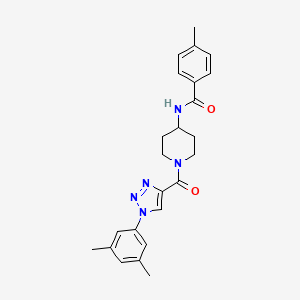

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)
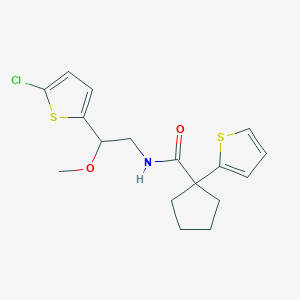
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)
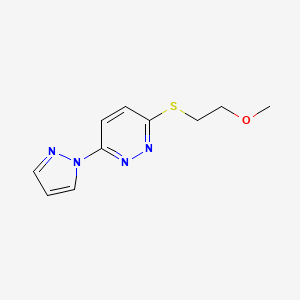
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)
![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

